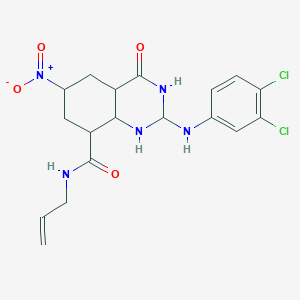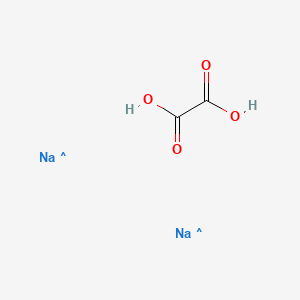
Ethanedioic acid (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic Acid (disodium), also known as disodium oxalate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and consists of sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, crystalline, odorless solid that decomposes above 290°C . It is commonly used in various industrial and laboratory applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Oxalic Acid (disodium) can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction is as follows:
H2C2O4+2NaOH→Na2C2O4+2H2O
The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C .
Industrial Production Methods
In industrial settings, disodium oxalate can also be produced by decomposing sodium formate at temperatures exceeding 360°C. This method is less common but provides an alternative route for large-scale production .
化学反应分析
Types of Reactions
Oxalic Acid (disodium) undergoes several types of chemical reactions, including:
- When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide:
Decomposition: Na2C2O4→Na2CO3+CO
Reduction: Disodium oxalate can act as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Potassium Permanganate: Disodium oxalate is often used as a primary standard for standardizing potassium permanganate solutions due to its reducing properties.
Vanadium Pentoxide: When heated with vanadium pentoxide in a 1:2 molar ratio, disodium oxalate forms sodium vanadium oxibronze and releases carbon dioxide.
Major Products Formed
Sodium Carbonate: Formed during the decomposition of disodium oxalate.
Carbon Monoxide: Also produced during the decomposition process.
科学研究应用
Oxalic Acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a primary standard for titrations and as a reducing agent in various chemical reactions.
Industry: Utilized in the pulp and alumina industries to prevent calcium oxalate deposits on machinery.
作用机制
The mechanism by which Oxalic Acid (disodium) exerts its effects varies depending on its application:
相似化合物的比较
Similar Compounds
Calcium Oxalate: Commonly found in kidney stones and has similar chemical properties but different solubility characteristics.
Oxalyl Chloride: Used in organic synthesis but is more reactive and hazardous compared to disodium oxalate.
Uniqueness
Oxalic Acid (disodium) is unique due to its dual role as a reducing agent and a complexing agent. Its stability and ease of handling make it a preferred choice for standardizing solutions and for use in various industrial applications .
属性
分子式 |
C2H2Na2O4 |
|---|---|
分子量 |
136.01 g/mol |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);; |
InChI 键 |
GRZMEERIPCJGSO-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(=O)O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


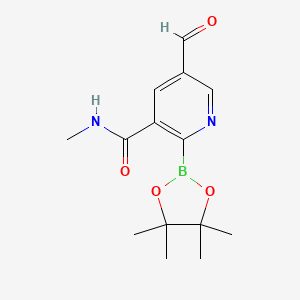


![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
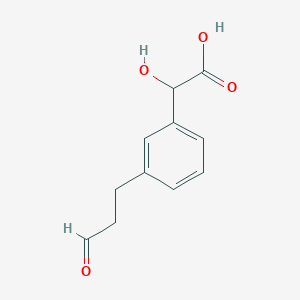
![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
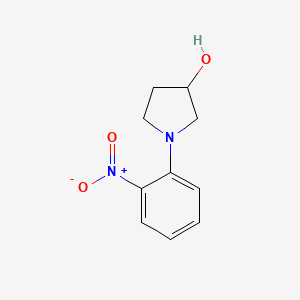
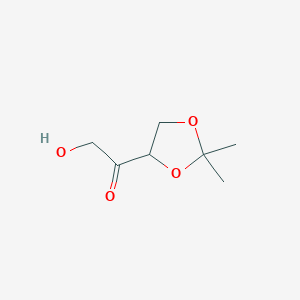

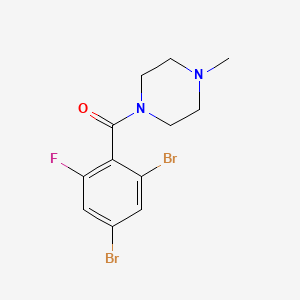
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
